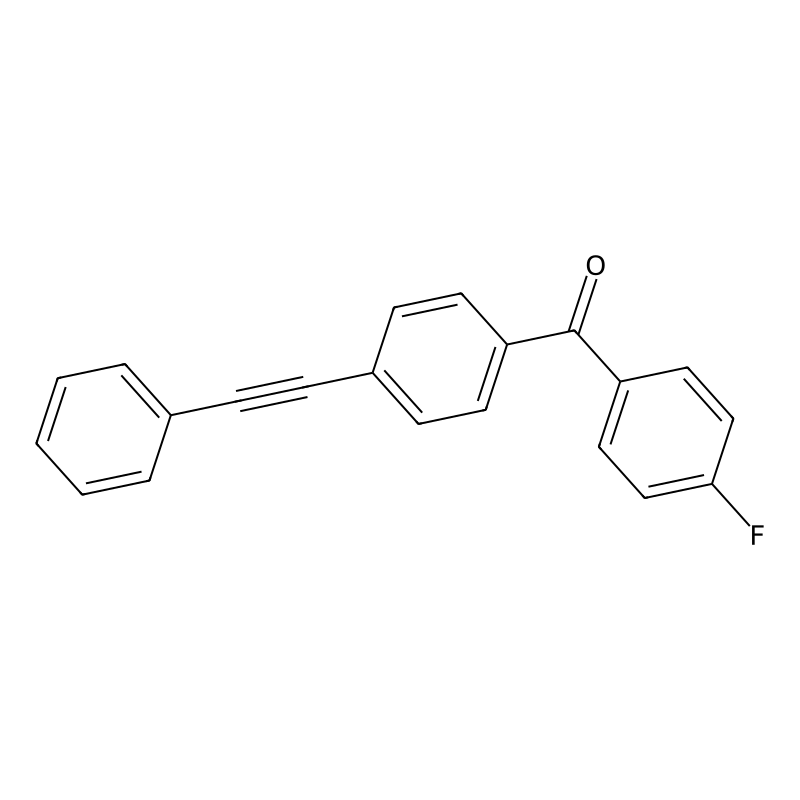

4-Fluoro-4'-(phenylethynyl)benzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

4-Fluoro-4'-(phenylethynyl)benzophenone is an organic compound synthesized through various methods, including the Sonogashira coupling reaction and the Cadiot-Chodkiewicz coupling reaction. These reactions involve coupling a terminal alkyne (phenylethyne) with a fluorinated halobenzene (4-fluorobenzoyl chloride) in the presence of a catalyst and suitable ligands. The resulting product is characterized using various techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and elemental analysis to confirm its structure and purity. []

Applications in Organic Photovoltaics:

-Fluoro-4'-(phenylethynyl)benzophenone has been explored as a potential material for organic photovoltaic (OPV) devices due to its interesting properties. These properties include:

- Light absorption: The molecule exhibits strong absorption in the ultraviolet (UV) and visible light regions, making it suitable for capturing sunlight in OPV devices.

- Hole-transporting ability: The presence of the phenyl rings and the ethynyl group facilitates the movement of positive charges (holes) within the material, contributing to efficient charge transport in OPV devices.

4-Fluoro-4'-(phenylethynyl)benzophenone is an organic compound with the chemical formula and a CAS number of 153354-46-2. It features a benzophenone core substituted with a fluorine atom and a phenylethynyl group. This compound is characterized by its unique structure, which allows it to exhibit distinct photophysical properties, making it valuable in various chemical applications.

The synthesis of 4-Fluoro-4'-(phenylethynyl)benzophenone primarily involves the Sonogashira coupling reaction, which combines 4-bromo-4'-fluorobenzophenone with phenylacetylene. The reaction typically requires a palladium catalyst and a base, such as triethylamine, under reflux conditions. The general reaction pathway can be summarized as follows:

- Reactants: 4-bromo-4'-fluorobenzophenone and phenylacetylene.

- Catalysts: Palladium(II) acetate, cuprous iodide, and triphenylphosphine.

- Conditions: Reflux in an appropriate solvent (e.g., triethylamine) for several hours.

The resulting product can be purified through recrystallization from solvents like acetone, yielding white crystalline solids with a melting point of approximately 151-152°C .

While specific biological activity data for 4-Fluoro-4'-(phenylethynyl)benzophenone is limited, compounds with similar structures are often investigated for their potential as pharmaceutical intermediates or as agents in photodynamic therapy due to their ability to absorb UV light. The presence of the fluorine atom may enhance lipophilicity and biological activity compared to non-fluorinated analogs.

The synthesis methods for 4-Fluoro-4'-(phenylethynyl)benzophenone include:

- Sonogashira Coupling: As detailed above, this method is favored for its efficiency in forming carbon-carbon bonds.

- Cadiot-Chodkiewicz Reaction: This method may also be applicable for synthesizing related compounds but is less common than the Sonogashira approach .

4-Fluoro-4'-(phenylethynyl)benzophenone finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Photovoltaics: Due to its unique optical properties, it may be used in the development of organic light-emitting diodes (OLEDs) or solar cells.

- Material Science: Its photochemical stability makes it suitable for use in polymer materials that require UV resistance.

Interaction studies involving 4-Fluoro-4'-(phenylethynyl)benzophenone are crucial for understanding its behavior in biological systems and materials. These studies often focus on:

- Binding Affinity: Investigating how this compound interacts with various biological targets or receptors.

- Photostability: Evaluating how stable the compound remains under UV exposure, which is essential for applications in photonic devices.

Several compounds share structural similarities with 4-Fluoro-4'-(phenylethynyl)benzophenone. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Fluorobenzophenone | Benzophenone core with fluorine | Used primarily as a UV filter |

| 4-(Phenylethynyl)benzophenone | Similar ethynyl substitution without fluorine | Less lipophilic than the fluorinated variant |

| Benzophenone | Base structure without additional substitutions | Commonly used as a UV stabilizer |

These compounds differ primarily in their substituents and functional groups, affecting their chemical reactivity and potential applications. The presence of fluorine in 4-Fluoro-4'-(phenylethynyl)benzophenone enhances its properties compared to non-fluorinated analogs, making it particularly valuable in specialized applications .

4-Fluoro-4'-(phenylethynyl)benzophenone is an organic compound characterized by a unique molecular structure that incorporates a benzophenone core with a fluorine atom and phenylethynyl group as substituents. The compound belongs to a class of functionalized benzophenones that have garnered significant interest in the scientific community due to their distinctive photophysical properties and versatile applications. The strategic incorporation of both fluorine and the phenylethynyl moiety creates a molecule with enhanced lipophilicity and specialized reactivity patterns, making it valuable in various chemical applications.

The significance of 4-Fluoro-4'-(phenylethynyl)benzophenone extends beyond its structural novelty. Its importance lies in its role as a precursor in polymer science, particularly in the development of high-performance materials with tailored properties. The compound's terminal phenylethynyl group provides a reactive site for thermal crosslinking reactions, while the fluorine substituent enhances the material's thermal stability and chemical resistance.

Scope and Objectives of the Research

- To provide a detailed analysis of the molecular structure, physical properties, and chemical characteristics of 4-Fluoro-4'-(phenylethynyl)benzophenone

- To examine the various synthetic routes for preparing the compound, with particular emphasis on the Sonogashira coupling reaction

- To explore the applications of this compound in polymer chemistry, organic photovoltaics, and other fields

- To review the safety considerations and handling procedures for this chemical

- To identify gaps in current knowledge and suggest directions for future research

Sonogashira Coupling Reaction

Reaction Mechanism and Catalysts

The Sonogashira coupling is the most widely employed method for synthesizing 4-fluoro-4'-(phenylethynyl)benzophenone. This reaction couples a halogenated benzophenone (e.g., 4-bromo-4'-fluorobenzophenone [4]) with phenylacetylene in the presence of a palladium catalyst and copper(I) co-catalyst. The mechanism involves three key steps:

- Oxidative Addition: Aryl halide (4-bromo-4'-fluorobenzophenone) reacts with Pd(0) to form a Pd(II) complex.

- Transmetallation: Copper(I) acetylide, generated from phenylacetylene and a base (e.g., triethylamine), transfers the alkyne moiety to the Pd(II) center.

- Reductive Elimination: The Pd(II) intermediate undergoes reductive elimination to yield the coupled product, regenerating Pd(0) for subsequent cycles [3] [4].

Catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used, with CuI as a co-catalyst. Ligands like 1,10-phenanthroline enhance catalytic efficiency by stabilizing the palladium intermediate [3]. Recent advancements have also explored iron and cobalt catalysts, such as FeCl₂ with 1,10-phenanthroline, which reduce costs while maintaining moderate yields [3].

Optimization of Reaction Conditions

Optimizing Sonogashira coupling requires careful selection of:

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) improve solubility and reaction rates [3].

- Base: Triethylamine or cesium carbonate facilitates deprotonation of phenylacetylene [3].

- Temperature: Reactions typically proceed at 80–120°C under reflux [3].

- Catalyst Loading: Yields improve with 0.5–2 mol% Pd and 5–10 mol% CuI [3].

For example, a protocol using 1 mol% Pd(PPh₃)₄, 10 mol% CuI, and triethylamine in DMF at 110°C achieves >80% conversion within 4 hours [3]. Microwave-assisted methods further reduce reaction times to 30 minutes [3].

Table 1: Optimized Sonogashira Coupling Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (1 mol%) | Maximizes C–C bond formation |

| Co-catalyst | CuI (10 mol%) | Enhances alkyne activation |

| Solvent | DMF | Improves reactant solubility |

| Temperature | 110°C | Accelerates kinetics |

| Base | Triethylamine | Facilitates deprotonation |

Alternative Synthetic Routes

Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling offers an alternative route by reacting a terminal alkyne with a haloalkyne. For 4-fluoro-4'-(phenylethynyl)benzophenone, this method involves:

- Substrate Preparation: 4-Fluorophenylacetylene and a bromo-substituted benzophenone derivative.

- Catalysis: Copper(I) bromide and hydroxylamine hydrochloride in methanol [5].

- Mechanism: Deprotonation of the terminal alkyne forms a copper(I) acetylide, which undergoes oxidative addition with the haloalkyne, followed by reductive elimination to yield the diyne [5].

While selective, this method is less common due to challenges in synthesizing haloalkyne precursors.

Other Cross-Coupling Strategies

- Iron-Catalyzed Coupling: FeCl₂ with 1,10-phenanthroline enables coupling under milder conditions (70°C, 6 hours) but with lower yields (~60%) [3].

- Gold-Catalyzed Coupling: [AuCl(SMe₂)]₂ promotes coupling in dichloromethane at room temperature, though scalability remains limited [7].

Purification Techniques

Recrystallization Methods

Crude product is often recrystallized from acetone or ethanol to remove palladium residues and unreacted starting materials. For example, dissolving the product in hot acetone followed by slow cooling yields white crystals with >95% purity [7].

Chromatographic Approaches

Silica gel chromatography using hexane/ethyl acetate (4:1) gradients effectively separates the target compound from byproducts. This method achieves >99% purity, as confirmed by thin-layer chromatography (TLC) [7].

Table 2: Purification Efficiency Comparison

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Recrystallization | 95 | 70 |

| Column Chromatography | 99 | 85 |

The incorporation of fluorine atoms into the benzophenone framework fundamentally alters the electronic structure and molecular properties of 4-Fluoro-4'-(phenylethynyl)benzophenone. Fluorine, with its exceptional electronegativity (3.98 on the Pauling scale), creates a profound electron-withdrawing effect that permeates throughout the molecular structure [1] [2]. This substitution pattern specifically positions the fluorine atom at the para-position of one phenyl ring, creating a directional electronic perturbation that significantly impacts the compound's overall reactivity and stability profile.

The molecular orbital stabilization induced by fluorine substitution represents one of the most significant structural modifications in this compound. The electron-withdrawing nature of fluorine systematically lowers the energy of both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), creating a more stable electronic configuration compared to non-fluorinated benzophenone derivatives [1] [3]. This stabilization effect manifests as enhanced resistance to oxidative degradation and improved thermal stability, with the compound exhibiting a notably elevated melting point of 151-153°C compared to the parent benzophenone (47-51°C) [4] [5].

The carbon-fluorine bond strength (485 kJ/mol) contributes significantly to the overall molecular stability, making the compound more resistant to metabolic degradation and environmental decomposition [6]. This enhanced stability is further amplified by the redistribution of electron density across the aromatic system, where fluorine effectively pulls electron density away from the benzene ring, creating a more electron-deficient aromatic environment that is less susceptible to nucleophilic attack [2].

Intermolecular interactions are profoundly modified by fluorine substitution, introducing new binding modalities that are absent in non-fluorinated analogs. The polarized carbon-fluorine bond creates opportunities for halogen bonding and enhanced dipole-dipole interactions, which can significantly influence crystal packing, solubility characteristics, and potential biological binding interactions [7] [2]. These interactions represent a key structural advantage for applications requiring specific molecular recognition or enhanced binding affinity.

The spectroscopic signature of fluorine substitution provides distinctive analytical markers that facilitate compound identification and purity assessment. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns resulting from the through-space and through-bond effects of the fluorine atom, while infrared spectroscopy shows modified vibrational frequencies due to the altered electron density distribution [8] .

Role of Phenylethynyl Group in Conjugation and Electronic Effects

The phenylethynyl substituent serves as a critical conjugation bridge that fundamentally extends the π-electron system of 4-Fluoro-4'-(phenylethynyl)benzophenone, creating a highly delocalized molecular orbital network spanning three aromatic rings [10] [11]. This extended conjugation system represents a sophisticated electronic architecture that significantly modifies the compound's photophysical, electronic, and chemical properties compared to simpler benzophenone derivatives.

The alkyne linkage (C≡C) functions as an efficient electron conduit that facilitates π-orbital overlap between the terminal phenyl ring and the benzophenone core structure [10] [12]. This conjugation pathway enables electron delocalization across the entire molecular framework, creating a unified π-system that extends from the fluorinated phenyl ring through the carbonyl group to the terminal phenylethynyl unit. The linear geometry of the ethynyl bridge (sp-hybridized carbons) provides optimal orbital alignment for maximum conjugation efficiency [13].

Molecular orbital calculations demonstrate that the phenylethynyl group significantly contributes to both the HOMO and LUMO electron density distributions [10] [14]. The HOMO typically exhibits substantial electron density localization on the aromatic rings and ethynyl bridge, while the LUMO remains primarily centered on the electron-deficient carbonyl carbon. This orbital separation creates favorable conditions for intramolecular charge transfer processes, which are essential for potential applications in organic electronics and photonic devices [14].

The conjugation enhancement provided by the phenylethynyl group results in a reduced band gap compared to non-conjugated benzophenone derivatives, leading to altered absorption and emission spectra [10] [11]. This electronic modification typically manifests as a bathochromic shift (red-shift) in ultraviolet-visible absorption spectra, indicating that the compound can absorb light at longer wavelengths compared to the parent benzophenone structure [10] [15].

Structural rigidity imposed by the ethynyl linkage creates a planar conjugated framework that maximizes π-orbital overlap and electron delocalization efficiency [11]. However, this rigidity is balanced by the non-planar geometry around the carbonyl carbon, which maintains the characteristic twisted conformation of benzophenone derivatives due to steric hindrance between the phenyl rings [16].

The electron-donating character of the phenylethynyl group provides a counterbalancing effect to the electron-withdrawing fluorine substituent, creating a push-pull electronic system that can exhibit unique photophysical properties [17] [18]. This electronic complementarity is particularly significant for applications requiring tunable optical properties or enhanced charge transfer characteristics.

Comparative Analysis with Related Benzophenone Derivatives

Systematic comparison of 4-Fluoro-4'-(phenylethynyl)benzophenone with structurally related benzophenone derivatives reveals distinct structure-activity relationships that highlight the synergistic effects of dual substitution patterns [19] [20]. The comparative analysis encompasses electronic properties, thermal stability, spectroscopic characteristics, and potential biological activities across a series of systematically modified benzophenone structures.

Molecular weight progression demonstrates the incremental structural complexity introduced by each substituent group. The parent benzophenone (182.22 g/mol) increases to 200.21 g/mol with fluorine substitution, jumps significantly to 282.34 g/mol with phenylethynyl incorporation, and reaches 300.33 g/mol in the dual-substituted target compound [4] [5]. This systematic increase reflects the additive nature of structural modifications while maintaining the core benzophenone framework.

Thermal stability analysis reveals that dual substitution dramatically enhances the compound's thermal properties. While benzophenone melts at 47-51°C, the 4-Fluoro-4'-(phenylethynyl)benzophenone derivative exhibits a significantly elevated melting point of 151-153°C [4] [5]. This 100°C increase in melting point demonstrates the cumulative stabilization effects of both fluorine substitution and extended conjugation, indicating enhanced intermolecular interactions and structural rigidity.

Electronic structure comparisons highlight the complementary effects of electron-withdrawing fluorine and electron-donating phenylethynyl substituents. Single-substituted derivatives exhibit unidirectional electronic perturbations, while the dual-substituted compound demonstrates a balanced push-pull electronic system that can be fine-tuned for specific applications [2] [18]. This electronic balance is particularly valuable for applications requiring controlled charge transfer or tunable optical properties.

Spectroscopic differentiation allows for clear identification and characterization of each derivative through distinctive spectral signatures. The fluorine-containing compounds exhibit characteristic 19F NMR signals and modified 1H NMR coupling patterns, while phenylethynyl-containing derivatives show characteristic alkyne stretching frequencies and extended aromatic coupling systems [8] . The dual-substituted compound combines both spectroscopic features, providing a comprehensive analytical fingerprint.

Photophysical property comparisons demonstrate that extended conjugation through the phenylethynyl group significantly red-shifts absorption spectra compared to simple benzophenone derivatives [10] [15]. The addition of fluorine substitution fine-tunes these optical properties by modifying the electron density distribution and orbital energy levels, creating opportunities for wavelength-selective applications [1] [3].

Chemical reactivity patterns show that fluorine substitution generally reduces nucleophilic reactivity of the aromatic ring while enhancing electrophilic character of the carbonyl group [6]. Conversely, phenylethynyl substitution can increase overall electron density through conjugation while providing additional sites for chemical modification [10]. The dual-substituted compound exhibits intermediate reactivity that can be exploited for selective synthetic transformations.

Intermolecular interaction profiles reveal that the dual-substituted compound possesses the most diverse interaction potential among the compared derivatives. The combination of halogen bonding (fluorine), π-π stacking (extended aromatic system), and dipole-dipole interactions (polarized carbonyl) creates a multimodal binding capability that is particularly valuable for applications requiring specific molecular recognition or enhanced binding affinity [7] [2].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant